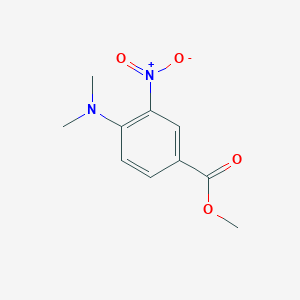

4-(二甲氨基)-3-硝基苯甲酸甲酯

描述

“Methyl 4-(dimethylamino)-3-nitrobenzoate” is a chemical compound with the linear formula C10H13NO2 . It is a derivative of benzoic acid and is sold under the brand name Rhodiasolv PolarClean .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 3,4-dimethoxysulfonate (DOST) was achieved by a spontaneous nucleation method . Another study reported the synthesis of a novel ionic stilbazolium derivative single crystal of 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS) using methanol as the solvent by the slow evaporation technique .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like single-crystal X-ray diffraction (SCXRD). For example, the structure of DSFS was confirmed using SCXRD, revealing that it crystallized in a centrosymmetric pattern with P1 space group .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the linear optical constants such as cut-off wavelength, bandgap, extinction coefficient, Urbach energy, electrical conductivity, and optical conductivity of DSFS were found from ultraviolet–visible near infra-red spectroscopy (UV-Vis-NIR) .

科学研究应用

Terahertz Wave Generation

“Methyl 4-(dimethylamino)-3-nitrobenzoate” is used in the generation of terahertz waves. The absorption index and refractive index of THz source in the frequency range of 1 to 4 THz are studied by the difference frequency method . The generation of terahertz wave in DSTMS crystals with different thicknesses is studied .

Synchrotron Radiation Analysis

This compound is used in synchrotron radiation analysis. The internal defects of DSTMS crystal are mainly dislocations by synchrotron radiation analysis .

Hirshfeld Surface Studies

“Methyl 4-(dimethylamino)-3-nitrobenzoate” is used in Hirshfeld surface studies. The calculation and analysis of 3-D Hirshfeld surface and 2-D fingerprint of DSTMS are helpful to study the types and contribution ratios of intermolecular interactions .

Nonlinear Optical Effects

This compound is used in the characterization of all second-order nonlinear-optical coefficients of organic N-benzyl-2-methyl-4-nitroaniline crystal .

Identification of Microplastics

“Methyl 4-(dimethylamino)-3-nitrobenzoate” is used in the identification of microplastics from common use plastic items .

Catalyst in Synthesis

This compound is used as a catalyst in the synthesis of 3-methyl-4-(4-(Dimethylamino)benzalidene)-isoxazole-5(4H)-one .

作用机制

属性

IUPAC Name |

methyl 4-(dimethylamino)-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-11(2)8-5-4-7(10(13)16-3)6-9(8)12(14)15/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUDTAQUGQEPRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2568936.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2568942.png)

![3'-(3-Ethylphenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2568945.png)

![(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2568947.png)

![N-(2-methoxy-5-methylphenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2568948.png)

![2-Chloro-1-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2568949.png)

![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid](/img/structure/B2568950.png)

![2-Methoxy-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2568952.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2568955.png)

![Lithium;(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B2568957.png)